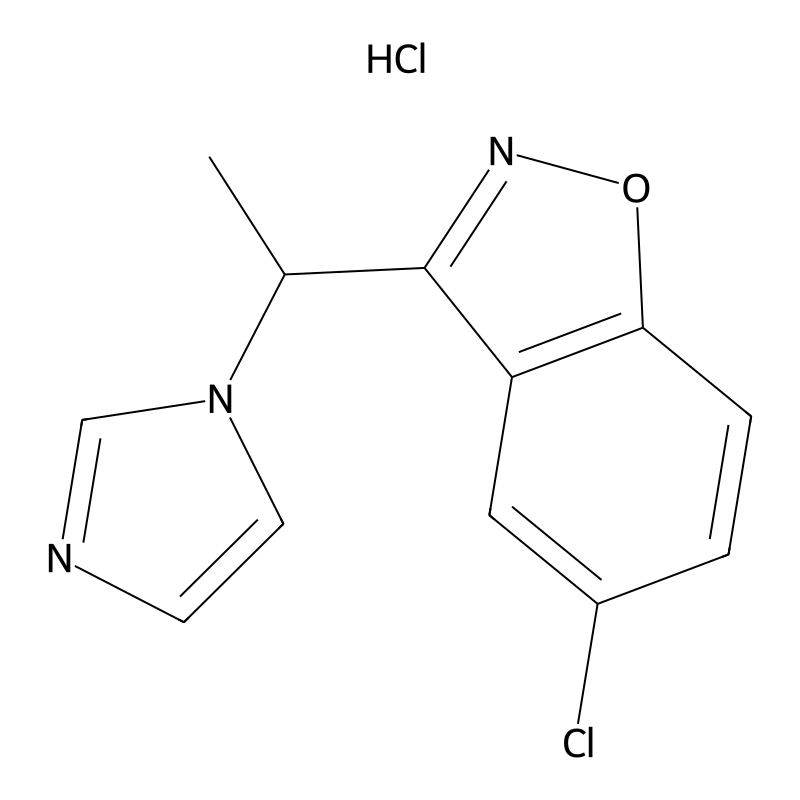

Zoniclezole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Zoniclezole hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 284.14 g/mol. It is a racemic mixture, meaning it does not have defined stereocenters, which contributes to its unique properties. This compound is primarily recognized for its anticonvulsant effects and is being developed as a water-soluble agent for the treatment of epilepsy and related neurological disorders .

- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide, which can convert the compound into corresponding carboxylic acids or ketones.

- Reduction: In this process, hydrogen is added or oxygen is removed. Typical reducing agents such as lithium aluminum hydride and sodium borohydride can transform zoniclezole into alcohols or other derivatives.

- Substitution: This reaction entails replacing one atom or group of atoms with another. It often involves halogens (like chlorine or bromine) and nucleophiles (such as hydroxide ions) to modify the compound's structure .

Zoniclezole hydrochloride acts primarily as a glutamate receptor antagonist. By inhibiting glutamate, a neurotransmitter that promotes neuronal excitation, zoniclezole reduces neuronal excitability, which is essential in preventing seizures. Preclinical studies have demonstrated its prolonged efficacy at relatively low doses, suggesting it may be effective in managing epilepsy with fewer side effects compared to traditional anticonvulsants .

The synthesis of zoniclezole hydrochloride involves several intricate steps:

- A solution of n-butyl lithium in hexane is added dropwise to a solution of diisopropylamine in anhydrous tetrahydrofuran at -40°C.

- After allowing the mixture to react at this temperature, it is combined with a stirred solution of 5-chloro-3-[(1H-imidazol-1-yl)ethyl]-1,2-benzisoxazole in tetrahydrofuran at -60°C.

- The reaction mixture is stirred for an extended period before being treated with iodomethane.

- Following further stirring and workup involving water and ethyl acetate extraction, the product is isolated and purified through recrystallization from isopropanol .

Zoniclezole hydrochloride has significant potential in medical applications, particularly:

- Anticonvulsant Therapy: It is primarily being investigated for its use in treating epilepsy.

- Neuroprotective Agent: Due to its mechanism of action on glutamate receptors, it may also have applications in protecting neurons from excitotoxic damage.

Research into zoniclezole hydrochloride's interactions with other compounds is ongoing. Its role as a glutamate receptor antagonist suggests potential interactions with other medications that modulate neurotransmitter activity. Understanding these interactions is crucial for determining safe co-administration with other therapies used in epilepsy management.

Zoniclezole hydrochloride shares similarities with several other anticonvulsants but possesses unique attributes that set it apart:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Phenytoin | Sodium channel blocker | Long history of use; requires monitoring for toxicity |

| Carbamazepine | Sodium channel blocker | Effective for various seizure types; induces liver enzymes |

| Valproic Acid | GABAergic effects; sodium channel blocker | Broad spectrum efficacy; associated with weight gain |

Zoniclezole hydrochloride's water solubility and effectiveness at low doses make it particularly unique among these compounds, potentially offering advantages in terms of dosing convenience and reduced side effects .

Zoniclezole hydrochloride, a synthetic benzoxazole derivative, emerged from targeted medicinal chemistry efforts to address the limitations of traditional anticonvulsants. Developed by Novartis Pharma AG under the code names CGS 18416 and CGS 18416A, the compound was designed as part of a novel class of water-soluble glutamate receptor antagonists. Its discovery aligned with the growing recognition of glutamatergic excitotoxicity in epilepsy pathophysiology, particularly the role of N-methyl-D-aspartate (NMDA) receptors in seizure propagation.

Early preclinical studies highlighted its potential as an anticonvulsant with prolonged efficacy at low doses, distinguishing it from earlier NMDA antagonists like phencyclidine, which caused severe psychotomimetic side effects. The development of zoniclezole hydrochloride reflects a strategic shift toward subtype-selective NMDA antagonists to mitigate adverse effects while maintaining therapeutic efficacy.

Chemical Classification and Nomenclature

Zoniclezole hydrochloride belongs to the benzoxazole class of heterocyclic compounds, characterized by a fused benzene and oxazole ring system. Its chemical structure includes:

- Core scaffold: 1,2-benzoxazole backbone

- Substituents:

Key identifiers:

The compound’s racemic nature (no defined stereocenters) contributes to its solubility profile, a critical factor in its design as a water-soluble alternative to lipophilic anticonvulsants.

Significance in Anticonvulsant Research

Zoniclezole hydrochloride occupies a unique position in epilepsy research due to its dual action as a glutamate receptor antagonist and its pharmacokinetic advantages.

Mechanistic Basis

As a competitive NMDA receptor antagonist, zoniclezole hydrochloride inhibits glutamate-mediated excitatory neurotransmission, thereby reducing neuronal hyperexcitability. This contrasts with traditional anticonvulsants like valproic acid, which primarily modulate GABAergic pathways.

Key Mechanistic Features:

- Receptor Selectivity: Targets NMDA receptors (GluN2 subunits) with minimal interaction with other ionotropic glutamate receptors.

- Excitotoxicity Modulation: Mitigates calcium influx and downstream neurotoxic pathways associated with seizure activity.

- Synergistic Potential: Compatible with combination therapies targeting GABAergic or sodium channel pathways.

Preclinical Efficacy

Zoniclezole hydrochloride demonstrated robust anticonvulsant activity in validated animal models:

Comparative studies highlight its efficacy at doses lower than traditional NMDA antagonists, suggesting improved therapeutic indices.

Theoretical Framework and Research Paradigms

The development of zoniclezole hydrochloride aligns with two major research paradigms in epilepsy pharmacology:

Targeted Glutamate Modulation:

- Rationale: NMDA receptor overactivation contributes to seizure propagation and neurodegeneration in epilepsy.

- Advantages: Subtype-selective antagonists (e.g., GluN2B) may reduce off-target effects like psychotomimetic symptoms.

- Limitations: Balancing anticonvulsant efficacy with cognitive safety remains a challenge.

Water-Soluble Drug Design: